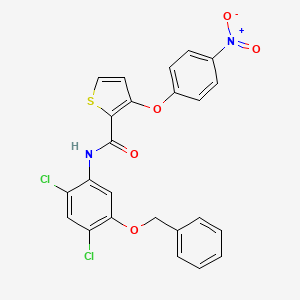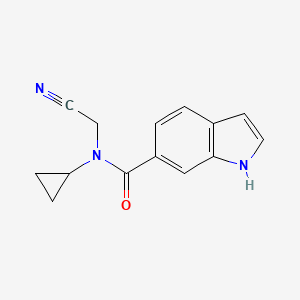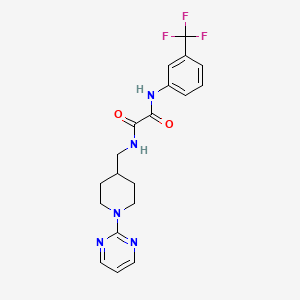![molecular formula C17H14Cl2N2OS B2532779 {5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318248-40-7](/img/structure/B2532779.png)
{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound has a pyrazole ring substituted with a phenyl group and a methyl group at one position, and a phenylsulfanyl-substituted dichlorophenyl group at another position. The dichlorophenyl group is a common motif in many pharmaceutical compounds, contributing to their lipophilicity and binding affinity .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, it can undergo various chemical reactions typical of aromatic compounds, such as electrophilic substitution. The presence of electron-withdrawing chloro groups on the phenyl ring might activate the compound towards nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of polar groups like sulfanyl (–SH) could also impart some degree of water solubility .Applications De Recherche Scientifique
Synthesis and Structure
Compounds similar to "{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol" have been synthesized and characterized for their structure and potential applications. For instance, N-phenylpyrazolyl aryl methanones derivatives, which include similar structural features, have been synthesized and characterized using various methods like NMR, FT-IR, and HRMS. These compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015).
Biological Activities
Several studies have focused on the biological activities of compounds structurally similar to "this compound". Some of these compounds have demonstrated significant antimicrobial and anticancer activities. For example, pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed promising in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, including those with structures related to "this compound", have been explored as potential antimicrobial and anticancer agents. Compounds with pyrazolo[4,3-d]-pyrimidine derivatives and oxa/thiadiazolyl moieties have been synthesized and evaluated for their potential in this regard. These studies have shown good to excellent antimicrobial activity, indicating the potential of these compounds as antimicrobial and anticancer agents (Katariya et al., 2021).
Molecular Docking and Synthesis
The synthesis of pyrazole derivatives and their subsequent evaluation through molecular docking studies have been a focus of research. These compounds have been synthesized using various methods, including microwave-assisted synthesis, and evaluated for their biological activities, such as anti-inflammatory and antibacterial properties. Molecular docking results, along with biological data, suggest these compounds could be beneficial as molecular templates for various biological activities (Ravula et al., 2016).
Orientations Futures
Compounds with a pyrazole core are of significant interest in medicinal chemistry due to their wide range of biological activities. Future research could explore the biological activity of this compound, potential therapeutic applications, and optimization of its properties through structural modifications .
Propriétés
IUPAC Name |
[5-(2,6-dichlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-21-17(23-16-13(18)8-5-9-14(16)19)12(10-22)15(20-21)11-6-3-2-4-7-11/h2-9,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWWLOKUBAFHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2532707.png)



![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)
